

Spectroscopic Analysis of 2-(Methylthio)acetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methylthio)acetamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylthio)acetamide** (CAS No. 22551-24-2), a compound of interest in organic synthesis and pharmaceutical research.^{[1][2][3][4][5]} This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-(Methylthio)acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (^1H) and carbon-13 (^{13}C) NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in **2-(Methylthio)acetamide**.

^1H NMR Data

A ^1H NMR spectrum of **2-(Methylthio)acetamide** in DMSO- d_6 exhibits three distinct signals corresponding to the methylthio, methylene, and amide protons.^[1]

Table 1: ^1H NMR Spectroscopic Data for **2-(Methylthio)acetamide** in DMSO- d_6

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.10	Singlet	3H	-SCH ₃
3.45	Singlet	2H	-CH ₂ -
7.20	Broad Singlet	2H	-NH ₂

¹³C NMR Data

While a complete experimental ¹³C NMR spectrum is not readily available in the searched literature, the expected chemical shifts can be predicted based on the functional groups present in the molecule. The spectrum would be expected to show three signals corresponding to the methyl, methylene, and carbonyl carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-(Methylthio)acetamide**

Chemical Shift (δ) ppm (Predicted)	Assignment
~15	-SCH ₃
~35	-CH ₂ -
~170	C=O

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Methylthio)acetamide**, a solid compound, would be expected to show characteristic absorption bands for its amide and alkylthio groups. A key feature is the strong carbonyl (C=O) stretch of the primary amide.^[1]

Table 3: Key IR Absorption Bands for **2-(Methylthio)acetamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 and ~3180	Strong, Broad	N-H stretch (primary amide)
~2920	Medium	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (amide I band)
~1620	Medium	N-H bend (amide II band)
~1420	Medium	C-H bend (scissoring)
~690	Medium	C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of **2-(Methylthio)acetamide** is C₃H₇NOS, corresponding to a molecular weight of 105.16 g/mol .[\[1\]](#)[\[2\]](#) The mass spectrum would show a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **2-(Methylthio)acetamide**

m/z	Relative Intensity	Assignment
105	Moderate	[M] ⁺ (Molecular Ion)
77	Moderate	[M - CO] ⁺ or [CH ₂ C(O)NH ₂] ⁺
61	Strong	[CH ₂ SCH ₃] ⁺
44	Strong	[C(O)NH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-(Methylthio)acetamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

- Spectrometer: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled experiment
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm

- Reference: DMSO-d₆ at 39.52 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Place a small amount of solid **2-(Methylthio)acetamide** powder onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory
- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

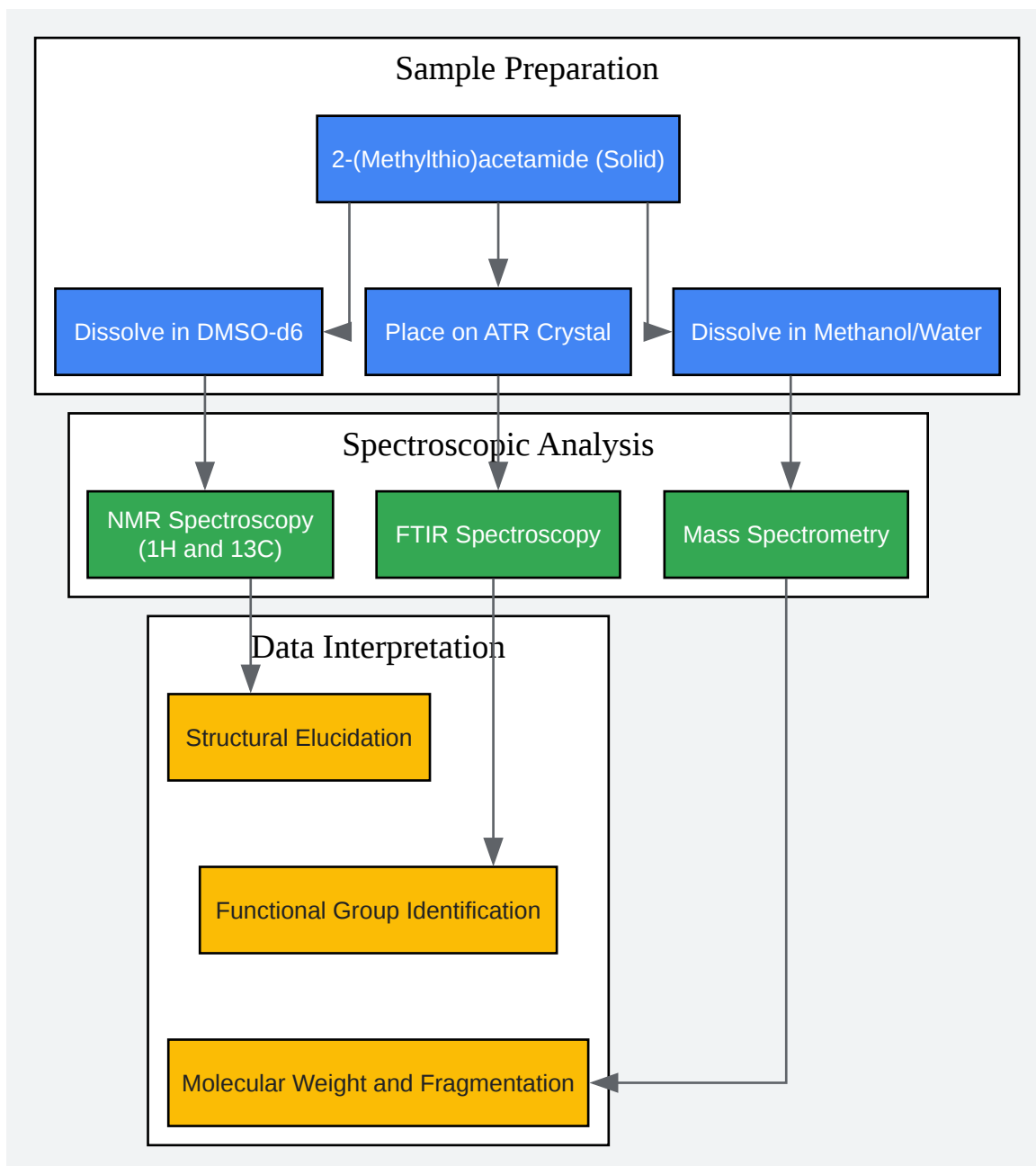
- Prepare a stock solution of **2-(Methylthio)acetamide** at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water.

Mass Spectrum Acquisition (Electron Ionization - EI):

- Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 35 - 200 m/z
- Inlet System: Direct infusion or via GC inlet
- GC Column (if used): Standard non-polar column (e.g., DB-5ms)
- Inlet Temperature: 250 °C
- Transfer Line Temperature: 280 °C

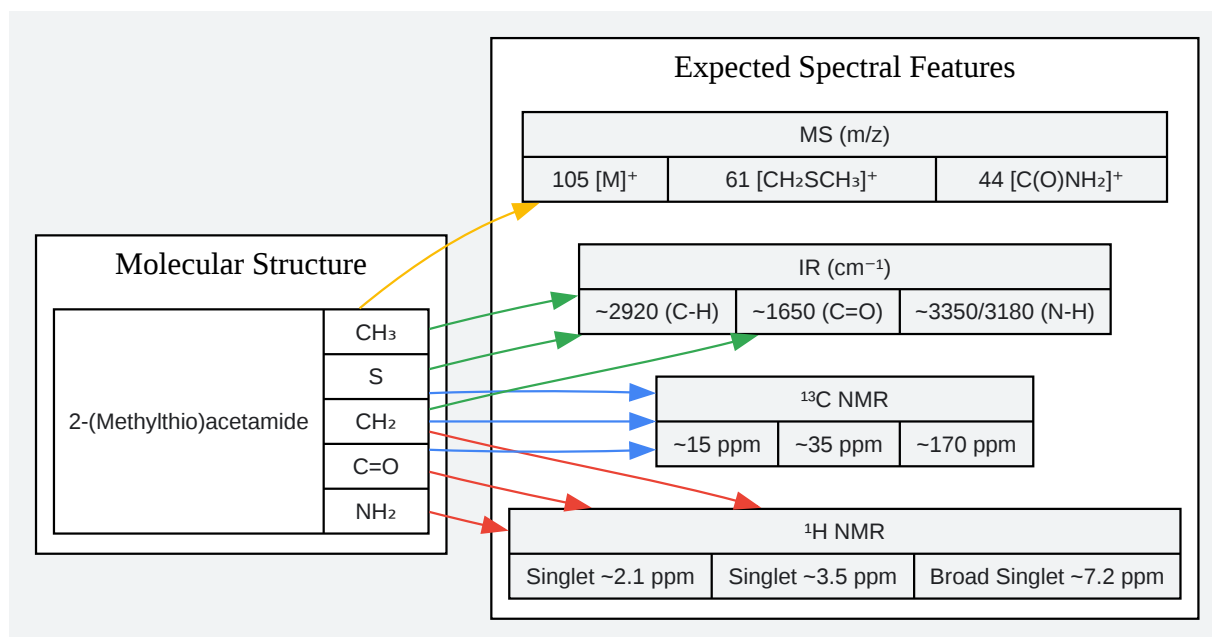
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-(Methylthio)acetamide** and the relationship between its structural fragments and expected spectral features.



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A logical workflow for the spectroscopic analysis of **2-(Methylthio)acetamide**.



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Correlation of structural fragments of **2-(Methylthio)acetamide** with expected spectral features.

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